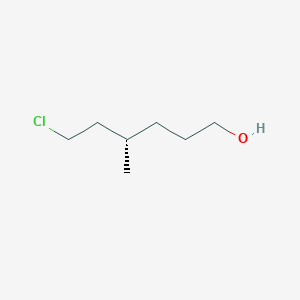
2-Pyridinylmethylzinc chloride
Vue d'ensemble
Description
2-Pyridinylmethylzinc chloride is an organic zinc compound with the chemical formula C6H6ClNZn. It is a white solid that is relatively stable in air. This compound is widely used in organic synthesis, particularly for catalyzing the formation of carbon-carbon (C-C) bonds and the construction of carbon-nitrogen (C-N) bonds .
Méthodes De Préparation
2-Pyridinylmethylzinc chloride can be synthesized through the reaction of 2-bromomethylpyridine with zinc powder. This reaction is typically carried out in an anhydrous solvent and is facilitated by heating. Zinc chloride is often added as a catalyst to the reaction mixture. During the reaction, 2-bromomethylpyridine is reduced by zinc to form this compound .
Analyse Des Réactions Chimiques
2-Pyridinylmethylzinc chloride undergoes various types of chemical reactions, including:
Addition Reactions: It can participate in addition reactions to form new C-C and C-N bonds.
Substitution Reactions: It can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in certain organic reactions.
Common reagents used in these reactions include anhydrous solvents, zinc powder, and zinc chloride as a catalyst. The major products formed from these reactions are typically organozinc compounds that can be further utilized in organic synthesis .
Applications De Recherche Scientifique
2-Pyridinylmethylzinc chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including Grignard reagents and other organozinc compounds.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Pyridinylmethylzinc chloride exerts its effects involves the formation of organozinc intermediates. These intermediates can participate in various organic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
2-Pyridinylmethylzinc chloride can be compared with other similar compounds, such as:
2-Pyridylzinc bromide: Another organozinc compound used in organic synthesis.
2-Pyridylmagnesium bromide: A Grignard reagent with similar applications.
2-Pyridylboronic acid: Used in Suzuki coupling reactions for the formation of C-C bonds.
What sets this compound apart is its stability in air and its versatility in forming both C-C and C-N bonds .
Propriétés
IUPAC Name |
chlorozinc(1+);2-methanidylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.ClH.Zn/c1-6-4-2-3-5-7-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULFARTIUECRB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=N1.Cl[Zn+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Aminomethyl)phenyl]urea](/img/structure/B3244967.png)

![[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid](/img/structure/B3244976.png)



![3-[Butyl(methyl)amino]propanoic acid](/img/structure/B3245018.png)




